molecular formula C12H6ClF4N B1440358 2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214354-65-0

2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1440358
CAS No.: 1214354-65-0
M. Wt: 275.63 g/mol
InChI Key: GSLANNYOGPWASN-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a chlorine atom at the second position, a fluorophenyl group at the third position, and a trifluoromethyl group at the sixth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(3-fluorophenyl)pyridine with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Piperidine derivatives.

Scientific Research Applications

2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine is utilized in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3-fluorophenyl)pyridine
  • 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine
  • 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the chlorine, fluorophenyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various research applications.

Properties

IUPAC Name

2-chloro-3-(3-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-11-9(7-2-1-3-8(14)6-7)4-5-10(18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLANNYOGPWASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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